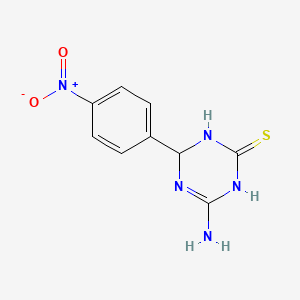

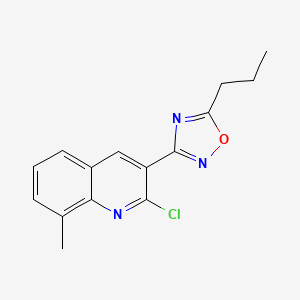

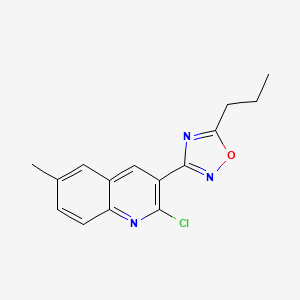

2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

説明

2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline (CMPOQ) is a synthetic compound with potential applications in medicinal chemistry. It is a member of the quinoline family of compounds, which are heterocyclic aromatic compounds derived from the parent quinoline molecule. CMPOQ has attracted attention due to its unique structural features, which make it a promising candidate for drug development.

科学的研究の応用

Synthesis and Biological Evaluation

Compounds derived from quinoline and oxadiazole moieties have been extensively studied for their biological activities. The synthesis of these compounds often involves condensation reactions and cyclization processes that result in molecules with potential therapeutic properties. For instance, the synthesis of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols demonstrated significant antimicrobial activity against various bacterial and fungal strains, underscoring the antimicrobial potency of quinoline-oxadiazole derivatives (Faldu et al., 2014).

Anticancer Potential

The synthesis and evaluation of indole-quinoline-oxadiazoles have unveiled their anticancer potential, particularly against breast adenocarcinoma cell lines. These compounds, characterized by their hybrid molecular structure, have been found to exhibit low cytotoxicity towards normal cells while selectively inhibiting cancer cell growth. This selectivity is essential for the development of anticancer drugs, as it minimizes the damage to healthy tissues (Kamath et al., 2016).

Antimicrobial Activity

The development of novel quinoline derivatives containing an azole nucleus has shown promising antibacterial and antifungal activities. These compounds' synthesis involves reactions under microwave conditions, leading to efficient and rapid production. The enhanced antimicrobial activity of these derivatives is particularly significant in the context of rising antibiotic resistance, showcasing their potential as novel antimicrobial agents (Kidwai et al., 2000).

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives, fused with oxadiazole and tetrazole rings, have been identified to exhibit a range of pharmacological activities, including anti-inflammatory and analgesic effects. These activities highlight the therapeutic potential of such compounds in treating inflammation and pain, key symptoms in various diseases and conditions (Kethireddy et al., 2017).

生化学分析

Biochemical Properties

2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound has been shown to bind to specific receptors on cell membranes, modulating their activity and downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis, a programmed cell death mechanism, in certain cancer cell lines. This effect is mediated through the activation of caspases, which are proteases that play essential roles in apoptosis. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in critical cellular processes such as apoptosis, cell cycle progression, and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant. Prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines. These effects are likely due to the compound’s ability to persistently modulate signaling pathways and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress. Therefore, careful dose optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of key biomolecules, thereby modulating overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it can be directed to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, it can localize to the mitochondria, influencing mitochondrial function and inducing apoptosis. These localization patterns are essential for the compound’s ability to exert its biochemical effects .

特性

IUPAC Name |

3-(2-chloro-6-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-3-4-13-18-15(19-20-13)11-8-10-7-9(2)5-6-12(10)17-14(11)16/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZVYGYJSYIUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=C(N=C3C=CC(=CC3=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649305 | |

| Record name | 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-71-5 | |

| Record name | Quinoline, 2-chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1344871.png)

![[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1344872.png)

![[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344874.png)

![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344878.png)

amino]-acetic acid](/img/structure/B1344880.png)

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)

![[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid](/img/structure/B1344887.png)

![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)